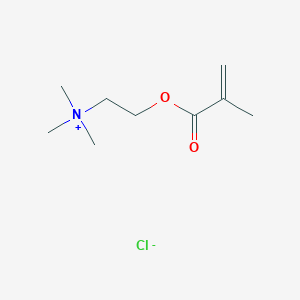

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHXZLALVWBDKH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26161-33-1, 33611-56-2 (Parent) | |

| Record name | Methacryloyloxyethyltrimethylammonium chloride homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26161-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3027586 | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5039-78-1, 26161-33-1 | |

| Record name | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5039-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyquaternium 37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026161331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(methacryloyloxy)ethyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIMETHYLAMMONIO)ETHYL METHACRYLATE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP88R88K3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride structural formula

Technical Monograph: (2-(Methacryloyloxy)ethyl)trimethylammonium chloride Advanced Cationic Monomers for Gene Delivery and Hydrogel Synthesis[1]

Molecular Architecture & Physicochemical Profile[1][2]

This compound (TMAEMC), often abbreviated as DMC or MADQUAT, is a high-charge density cationic monomer.[1] Its utility in drug development stems from its ability to retain a permanent positive charge independent of pH, unlike tertiary amine methacrylates (e.g., DMAEMA) which depend on protonation.[1]

Structural Analysis

The molecule functions as a tripartite system:

-

Methacrylate Tail (Reactive): The vinyl group (

) enables free radical polymerization (FRP) and controlled radical polymerizations (ATRP, RAFT).[1] -

Ester Linkage (Biodegradable/Labile): Connects the polymerizable head to the functional tail. Critical Note: This bond is susceptible to hydrolysis, particularly in alkaline environments (pH > 7.5), releasing choline and leaving an anionic carboxylate group on the polymer backbone.

-

Quaternary Ammonium Head (Functional): The

group provides permanent cationic charge, essential for electrostatic interaction with the phosphate backbone of DNA/RNA or negatively charged bacterial membranes.

Structural Formula (SMILES): C(C)CCOC(=O)C(=C)C.[Cl-][1][2]

Key Physicochemical Data

| Property | Value | Relevance to Protocol |

| CAS Number | 5039-78-1 | Identity verification.[1][3] |

| Molecular Weight | 207.70 g/mol | Stoichiometric calculations for DP (Degree of Polymerization).[1] |

| Physical Form | Aqueous Solution (70-80%) | Commercial form; water must often be removed or accounted for in solvent calculations.[1] |

| Solubility | Water, Methanol, Ethanol | Incompatible with non-polar solvents (Hexane, Toluene).[1] |

| Hydrolytic Stability | pH < 6.0 (Stable) | CRITICAL: Rapid hydrolysis at pH > 8.[1]0. Store solutions at pH 4-5. |

| Inhibitor | MEHQ (Methoxyphenol) | Must be removed (via inhibitor remover column) prior to controlled polymerization.[1] |

Polymerization Thermodynamics & Kinetics

For drug delivery applications, polydispersity (PDI) must be minimized (< 1.[1]2) to ensure uniform biodistribution.[1] Standard Free Radical Polymerization (FRP) yields high PDI (> 2.0).[1] Therefore, Reversible Addition-Fragmentation Chain Transfer (RAFT) is the preferred method for synthesizing TMAEMC-based gene vectors.[1]

RAFT Polymerization Mechanism

The process relies on a chain transfer agent (CTA), typically a dithiobenzoate or trithiocarbonate, to establish a dynamic equilibrium between active and dormant chains.[4]

Figure 1: Simplified RAFT polymerization workflow for cationic monomers.

Biomedical Applications: Gene Delivery Vectors

TMAEMC is extensively used to synthesize block copolymers (e.g., PEG-b-pTMAEMC) for gene therapy.[1] The permanent positive charge allows for the condensation of plasmid DNA (pDNA) or siRNA into nanoparticles known as polyplexes .

Mechanism of Action

-

Complexation: The quaternary ammonium groups bind electrostatically to the anionic phosphate groups of nucleic acids.

-

Protection: The polymer shell protects genetic material from nuclease degradation in the bloodstream.

-

Cellular Entry: The net positive charge of the polyplex interacts with proteoglycans on the cell membrane, triggering endocytosis.

Critical Limitation: Unlike PEI (Polyethylenimine), TMAEMC lacks a "proton sponge" effect because it is fully quaternized. Therefore, it is often copolymerized with endosomolytic agents or histidine-rich blocks to facilitate endosomal escape.[1]

Figure 2: The transfection pathway of TMAEMC-based polyplexes.[1] Note the critical bottleneck at Endosomal Escape.

Experimental Protocol: RAFT Synthesis of p(TMAEMC)

Objective: Synthesis of a homopolymer with

Reagents:

-

Monomer: TMAEMC (75% in water).[1]

-

CTA: 4-Cyanopentanoic acid dithiobenzoate (CPADB) - Compatible with methacrylates.[1]

-

Initiator: ACVA (4,4'-Azobis(4-cyanovaleric acid)) - Water-soluble azo initiator.[1]

-

Solvent: Acetate Buffer (pH 5.0) - Crucial to prevent hydrolysis during polymerization.[1]

Protocol:

-

Monomer Purification: Pass the aqueous TMAEMC solution through a pre-packed inhibitor remover column (hydroquinone/MEHQ removal). Lyophilize if precise solid mass is required, otherwise calculate concentration via density (approx 1.105 g/mL).[1]

-

Reaction Mix:

-

In a Schlenk tube, dissolve TMAEMC (2.0 g, ~9.6 mmol) in Acetate Buffer (8 mL).

-

Add CPADB (CTA) and ACVA (Initiator) at a molar ratio of [Monomer]:[CTA]:[Initiator] = 100:1:0.2 .[1]

-

-

Degassing (Oxygen Removal):

-

Seal the tube with a rubber septum.

-

Purge with high-purity Nitrogen or Argon for 30 minutes (bubbling directly into solution).[1] Oxygen terminates radicals and halts RAFT.

-

-

Polymerization:

-

Immerse the Schlenk tube in an oil bath pre-heated to 70°C .

-

Stir magnetically at 300 RPM.

-

Timepoint: Allow reaction to proceed for 12-18 hours.[1]

-

-

Termination & Purification:

-

Quench reaction by cooling in liquid nitrogen or ice water and exposing to air.

-

Dialysis: Transfer solution to a dialysis tubing (MWCO 3.5 kDa) and dialyze against distilled water (pH 5) for 3 days to remove unreacted monomer and salt.

-

Lyophilization: Freeze-dry the purified solution to obtain a pinkish powder (color from CTA).[1]

-

-

Characterization:

-

H-NMR (D2O): Verify disappearance of vinyl protons (5.5 - 6.2 ppm).

-

GPC (Aqueous): Use acetate buffer eluent to suppress polyelectrolyte effects.[1]

-

Safety & Handling (SDS Summary)

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

-

Handling: Wear nitrile gloves and safety goggles. Work in a fume hood to avoid inhaling aerosols.

-

Storage: Store at 2-8°C. Ensure the container is tightly sealed to prevent water evaporation (if in solution) or moisture absorption (if solid).[1] Check pH periodically; if pH rises above 7, the monomer is degrading.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79906, this compound.[1] Retrieved from .[1]

-

Sigma-Aldrich. [2-(Methacryloyloxy)ethyl]trimethylammonium chloride solution Product Specification. Retrieved from .[1]

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry. (Foundational text on RAFT mechanism for methacrylates).

-

Pal, S., et al. (2012). RAFT Polymerization of Cationic Methacrylates for Gene Delivery.[1] Biomacromolecules.[1][5][6][7] (Protocol adaptation source).

-

ChemSafetyPro. GHS Classification for CAS 5039-78-1. Retrieved from .[1]

Sources

- 1. This compound | C9H18ClNO2 | CID 78738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5039-78-1: [2-(Methacryloyloxy)ethyl]trimethylammonium… [cymitquimica.com]

- 3. chemos.de [chemos.de]

- 4. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Enhancing Gene Delivery and Immune Modulation in Primary Dendritic Cells by Utilizing Composites of Iron Oxide Nanocubes and Biocompatible PLGA–PDMAEMA Polymers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to METAC ([2-(Methacryloyloxy)ethyl]trimethylammonium chloride): Properties, Synthesis, and Applications in Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC), a cationic monomer increasingly utilized in the development of advanced drug delivery systems. This document delves into the fundamental physicochemical properties of METAC, including its CAS number and molecular weight, and explores its pivotal role in the synthesis of functional copolymers for biomedical applications. Readers will gain insights into the synthesis of METAC-based hydrogels and nanoparticles, the mechanisms governing drug and gene loading and release, and the critical aspects of biocompatibility and characterization. Detailed experimental protocols and characterization data are provided to equip researchers with the practical knowledge required to leverage METAC in their drug development endeavors.

Introduction: The Significance of Cationic Polymers in Drug Delivery

The development of effective drug delivery systems is paramount in modern medicine, aiming to enhance therapeutic efficacy while minimizing systemic toxicity.[1][2][3] Polymeric nanoparticles and hydrogels have emerged as versatile platforms for controlled and targeted drug release.[2] Among the various classes of polymers, cationic polymers have garnered significant attention due to their unique ability to interact with and encapsulate negatively charged therapeutic agents, such as nucleic acids (siRNA, DNA) and certain small molecule drugs.[1][3] This electrostatic interaction facilitates efficient loading and subsequent delivery to target cells.[1]

METAC, a quaternary ammonium methacrylate, serves as a key building block in the synthesis of these cationic polymers. Its inherent positive charge and polymerizable methacrylate group allow for its incorporation into a variety of polymer architectures, including hydrogels and nanoparticles, tailored for specific drug delivery applications.[4] This guide will provide a detailed exploration of METAC and its utility in the pharmaceutical sciences.

Physicochemical Properties of METAC

A thorough understanding of the fundamental properties of METAC is essential for its effective application.

| Property | Value | Source(s) |

| Chemical Name | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride | Internal Knowledge |

| Abbreviation | METAC | Internal Knowledge |

| CAS Number | 5039-78-1 | Internal Knowledge |

| Molecular Formula | C₉H₁₈ClNO₂ | Internal Knowledge |

| Molecular Weight | 207.70 g/mol | Internal Knowledge |

| Appearance | Typically supplied as a solution in water | Internal Knowledge |

| Solubility | Soluble in water | Internal Knowledge |

Synthesis of METAC-Based Copolymers for Drug Delivery

METAC is commonly copolymerized with other monomers to create functional biomaterials with tailored properties. A frequent comonomer is 2-hydroxyethyl methacrylate (HEMA), which is known for its hydrophilicity and biocompatibility.[5] The resulting poly(HEMA-co-METAC) copolymers can be formulated into hydrogels and nanoparticles.

Synthesis of a p(HEMA-co-METAC) Hydrogel: A Step-by-Step Protocol

This protocol describes the free-radical polymerization of HEMA and METAC to form a hydrogel.

Materials:

-

2-hydroxyethyl methacrylate (HEMA)

-

[2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) solution

-

Crosslinking agent (e.g., ethylene glycol dimethacrylate, EGDMA)

-

Initiator (e.g., ammonium persulfate, APS)

-

Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED)

-

Deionized water

Protocol:

-

Monomer Solution Preparation: In a suitable reaction vessel, prepare a solution of HEMA and METAC in deionized water at the desired molar ratio.

-

Addition of Crosslinker: Add the crosslinking agent (e.g., EGDMA) to the monomer solution. The concentration of the crosslinker will influence the swelling properties and mechanical strength of the final hydrogel.

-

Initiation System: In a separate vial, dissolve the initiator (APS) in a small amount of deionized water.

-

Initiation of Polymerization: Add the accelerator (TEMED) to the monomer/crosslinker solution, followed immediately by the addition of the APS solution.

-

Gelling: Quickly transfer the reaction mixture into a mold of the desired shape (e.g., cylindrical tubes or flat sheets).[6]

-

Curing: Allow the polymerization to proceed at room temperature for several hours to ensure complete curing of the hydrogel.[6]

-

Purification: After polymerization, the hydrogel is typically washed extensively with deionized water to remove any unreacted monomers, initiator, or other impurities.

Caption: Workflow for the synthesis of a p(HEMA-co-METAC) hydrogel.

Mechanism of Action in Drug and Gene Delivery

The cationic nature of METAC is the cornerstone of its utility in drug and gene delivery. The positively charged quaternary ammonium groups along the polymer chain electrostatically interact with negatively charged molecules.

Loading of Therapeutic Agents

-

Nucleic Acids: Negatively charged nucleic acids, such as plasmid DNA and siRNA, readily form complexes (polyplexes) with METAC-containing copolymers.[7][8][] This complexation protects the nucleic acids from enzymatic degradation in the biological environment.

-

Anionic Drugs: Small molecule drugs with anionic functional groups can also be loaded into METAC-based carriers through electrostatic interactions.

The loading process can be achieved by either incubating the pre-formed hydrogel or nanoparticles in a solution of the therapeutic agent or by incorporating the drug during the polymerization process.[10]

Release of Therapeutic Agents

The release of the therapeutic agent from the METAC-based carrier is a complex process governed by several factors:

-

Ion Exchange: In the physiological environment, the negatively charged therapeutic agent can be displaced by other anions present in the biological fluids, leading to its release.

-

Swelling and Diffusion: The hydrogel matrix can swell in an aqueous environment, and the drug can be released through diffusion out of the swollen network. The degree of crosslinking and the composition of the copolymer can be tuned to control the swelling and diffusion rates.[11][12]

-

pH-Responsiveness: In some formulations, the drug release can be triggered by changes in pH.[11] For instance, in the acidic environment of a tumor, the protonation state of other functional groups in the copolymer can change, leading to a change in the hydrogel structure and subsequent drug release.

Caption: Mechanism of drug delivery using METAC-based cationic polymers.

Characterization of METAC-Based Copolymers

Thorough characterization is crucial to ensure the quality, efficacy, and safety of METAC-based drug delivery systems. A combination of analytical techniques is employed to assess their physicochemical properties.[13][14]

| Characterization Technique | Information Obtained |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the copolymer structure by identifying characteristic functional groups of the constituent monomers.[15][16][17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the copolymer composition and microstructure.[13] |

| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology and porous structure of hydrogels and nanoparticles.[14][15] |

| Dynamic Light Scattering (DLS) | Measurement of the size distribution and zeta potential of nanoparticles in solution. |

| Swelling Studies | Evaluation of the water uptake capacity of hydrogels, which influences drug release kinetics.[11] |

| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the copolymers.[18] |

| Rheology | Characterization of the mechanical properties (e.g., viscoelasticity) of hydrogels.[14] |

Biocompatibility and Cytotoxicity

For any material intended for biomedical applications, biocompatibility is a critical consideration. Copolymers containing METAC have been investigated for their interaction with biological systems. Studies on related polymethacrylate-based materials have shown that their biocompatibility can be influenced by factors such as monomer composition and concentration.[19][20][21] In vitro cytotoxicity assays are commonly performed to assess the impact of these materials on cell viability.[19] Research has indicated that copolymers of HEMA, a known biocompatible polymer, with other methacrylates can be well-tolerated by cells.[5] However, it is essential to conduct thorough biocompatibility testing for each specific METAC-containing formulation to ensure its safety for in vivo applications.[22][23]

Applications in Drug Development

The unique properties of METAC-based copolymers have led to their exploration in various drug delivery applications:

-

Gene Delivery: As cationic polymers, they are effective non-viral vectors for the delivery of plasmid DNA and siRNA for gene therapy and gene silencing applications.[7][8][]

-

Cancer Therapy: METAC-based nanoparticles and hydrogels can be used for the targeted and controlled release of anticancer drugs, potentially reducing systemic side effects.

-

Ophthalmic Drug Delivery: The mucoadhesive properties of some cationic polymers make them suitable for ophthalmic formulations, prolonging the residence time of drugs on the ocular surface.

-

Wound Healing: Hydrogels containing METAC can be designed to release antimicrobial agents or growth factors to promote wound healing.

Conclusion and Future Perspectives

METAC has established itself as a valuable cationic monomer for the synthesis of advanced drug delivery systems. Its ability to form copolymers with tunable properties makes it a versatile tool for creating hydrogels and nanoparticles for a wide range of therapeutic applications. The ongoing research in this field is focused on developing more sophisticated METAC-based carriers with enhanced targeting capabilities, stimuli-responsiveness, and improved biocompatibility. As our understanding of the interactions between these materials and biological systems deepens, METAC-based polymers hold great promise for the future of precision medicine and targeted therapies.

References

- Biointerface Research in Applied Chemistry. (2021, August 13). Synthesis, Characterization and Biomedical Applications of p(HEMA-co-APTMACI) Hydrogels Crosslinked with Modified Silica Nanoparticles.

- PubMed. (n.d.). Significant role of cationic polymers in drug delivery systems.

- Smolecule. (n.d.). Buy (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | 5039-78-1.

- MDPI. (n.d.).

- ResearchGate. (2025, August 10). Significant role of cationic polymers in drug delivery systems | Request PDF.

- PubMed. (n.d.). Novel poly(HEMA-co-METAC)

- ACS Publications. (2023, September 25).

- PubMed. (n.d.).

- PubMed Central. (n.d.). Current Overview of Metal Nanoparticles' Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles.

- ResearchGate. (2025, August 9). Novel poly(HEMA- co -METAC)

- PubMed Central. (2022, May 15). Current Understanding of Hydrogel for Drug Release and Tissue Engineering.

- PubMed Central. (n.d.).

- PubMed Central. (2023, May 15). Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery.

- PubMed Central. (2013, February 13). In vitro and in vivo models for the study of oral delivery of nanoparticles.

- MDPI. (2024, November 12). Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device.

- MDPI. (n.d.). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems.

- MDPI. (n.d.).

- Annals of Medical Research. (n.d.).

- RSC Publishing. (2024, June 24).

- ResearchGate. (2025, December 9).

- ResearchGate. (2017, October 28).

- SciRP.org. (n.d.).

- ResearchGate. (2025, August 9). Cytotoxicity of methyl methacrylate (MMA) and related compounds and their interaction with dipalmitoylphosphatidylcholine (DPPC) liposomes as a model for biomembranes | Request PDF.

- ACS Publications. (n.d.). Insights from Computational Studies of Polymeric Systems for Nucleic Acid Delivery | Molecular Pharmaceutics.

- Polymer Chemistry (RSC Publishing). (n.d.). Preparation of block copolymer particles by two-step, reversible chain transfer catalyzed polymerization (RTCP)

- YouTube. (2022, July 18). Characterization solutions for nanoparticle-based drug delivery systems.

- ResearchGate. (2025, August 7). The Synthesis of Liquid Crystalline Copolymers with Block Copolymer Grafts.

- YouTube. (2025, January 14).

- NIH. (n.d.).

- PubMed Central. (n.d.). Comparison of Sequential Drug Release in Vitro and in Vivo.

- ResearchGate. (2025, October 13). (PDF) Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery.

- PubMed Central. (2018, February 1).

- Rheolution. (n.d.). Degradation and drug release of hydrogel-based drug delivery systems.

- YouTube. (2023, February 24).

- MDPI. (n.d.). Synthesis, Characterization, and Magnetic Properties of Fe(BIP)

- PubMed Central. (2020, June 28). A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques.

- ChemRxiv. (n.d.).

- BOC Sciences. (n.d.). Best Cationic Polymers for Nucleic Acid Delivery.

- MDPI. (n.d.).

- RSC Publishing. (n.d.). Biocompatible and degradable poly(2-hydroxyethyl methacrylate)

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 3. Review on metal nanoparticles as nanocarriers: current challenges and perspectives in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel poly(HEMA-co-METAC)/alginate semi-interpenetrating hydrogels for biomedical applications: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Current Understanding of Hydrogel for Drug Release and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rheolution.com [rheolution.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advanced Methods for the Characterization of Supramolecular Hydrogels [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Antibacterial and cytotoxic assessment of poly (methyl methacrylate) based hybrid nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Review on the Biocompatibility of PMMA-Based Dental Materials for Interim Prosthetic Restorations with a Glimpse into Their Modern Manufacturing Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro and in vivo models for the study of oral delivery of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Solubility of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC)

This guide provides a comprehensive technical overview of the solubility characteristics of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC), a cationic monomer of significant interest in polymer chemistry and materials science. We will delve into the molecular factors governing its solubility, present its known solubility in various solvents, and provide a detailed experimental protocol for quantitative solubility determination.

Introduction to METAC and its Significance

[2-(Methacryloyloxy)ethyl]trimethylammonium chloride, commonly known as METAC, is a quaternary ammonium salt featuring a polymerizable methacrylate group.[1] Its molecular formula is C₉H₁₈ClNO₂ and it has a molecular weight of approximately 207.70 g/mol .[1][2] The presence of a permanently positively charged trimethylammonium group makes METAC a cationic monomer, readily soluble in water and other polar solvents.[1][2][3] This unique combination of a reactive functional group and high hydrophilicity makes METAC a valuable building block for the synthesis of a wide array of functional polymers.

These polymers find applications in diverse fields such as:

-

Water Treatment: As flocculants and coagulants for the removal of contaminants.[1]

-

Biomaterials: For surface modification of implants and scaffolds to improve biocompatibility and cell adhesion.[1]

-

Drug Delivery: In the formation of hydrogels for controlled release of therapeutic agents.[2]

-

Cosmetics: As antistatic and film-forming agents.[2]

A thorough understanding of METAC's solubility is paramount for its effective use in polymerization processes, formulation development, and various applications.

Theoretical Principles of METAC Solubility

The solubility of METAC is governed by its molecular structure, which combines both ionic and nonpolar characteristics.

-

Ionic Character: The quaternary ammonium group, -N⁺(CH₃)₃Cl⁻, is the primary determinant of METAC's high polarity and its affinity for polar solvents. This group readily dissociates in aqueous solutions, leading to strong ion-dipole interactions with water molecules.[4] The cationic nature of METAC is independent of pH.[3]

-

Hydrogen Bonding: While the quaternary ammonium group itself does not have hydrogen atoms to donate for hydrogen bonding, the ester group's oxygen atoms can act as hydrogen bond acceptors. This contributes to its solubility in protic solvents like water and alcohols.

-

Alkyl Chains: The ethyl and methyl groups attached to the nitrogen and the methacrylate backbone introduce a degree of hydrophobicity. In quaternary ammonium salts, an increase in the length of the alkyl chains generally leads to a decrease in water solubility and an increase in solubility in organic solvents.[4][5]

-

"Salting-in" Effect: Quaternary ammonium salts can increase the solubility of non-electrolytes in water, a phenomenon known as "salting-in".[6][7] This is attributed to the interaction between the non-electrolyte and the organic ion, influenced by changes in the water structure around the nonpolar parts of the organic ions.[6][7]

Solubility of METAC in Various Solvents

METAC is typically supplied as a 70-80% aqueous solution, highlighting its excellent solubility in water.[2][8] Its solubility in a range of solvents is qualitatively summarized in the table below.

| Solvent Class | Representative Solvents | Solubility | Rationale |

| Polar Protic | Water, Ethanol, Isopropanol | Soluble | Strong ion-dipole interactions and hydrogen bonding capabilities.[2] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | High dielectric constant can solvate the ionic components. |

| Nonpolar Aprotic | Esters, Ketones, Hydrocarbons | Insoluble | Lack of favorable interactions to overcome the lattice energy of the salt.[2] |

Experimental Determination of METAC Solubility: A Step-by-Step Protocol

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9] The following protocol is a self-validating system for the quantitative determination of METAC solubility.

Experimental Workflow Diagram

Caption: Experimental workflow for the saturation shake-flask method.

Detailed Protocol

Materials and Equipment:

-

METAC (solid form)

-

Solvent of interest

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and 0.22 µm syringe filters

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, or titration setup)

Procedure:

-

Preparation of the Test Sample:

-

Accurately weigh an amount of METAC into a vial that is known to be in excess of its expected solubility. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Pipette a precise volume of the chosen solvent into the vial.

-

-

Equilibration:

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[10] The time required may need to be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Phase Separation:

-

After shaking, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.[10] This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

If necessary, dilute the filtered sample to a concentration that falls within the linear range of the analytical method.

-

Analyze the sample using a validated analytical technique to determine the concentration of METAC. High-performance liquid chromatography (HPLC) is often preferred as it can also detect any potential degradation of the compound.[9]

-

-

Calculation:

-

Calculate the solubility of METAC in the chosen solvent at the specified temperature, typically expressed in g/100 mL or mol/L.

-

Conclusion

The solubility of METAC is a critical parameter for its successful application in research and industry. Its behavior is dictated by the interplay of its ionic quaternary ammonium group and its organic methacrylate structure. While qualitatively understood to be highly soluble in polar solvents and insoluble in nonpolar solvents, quantitative data can be reliably obtained through standardized experimental procedures like the shake-flask method. This guide provides both the theoretical foundation and the practical steps necessary for researchers, scientists, and drug development professionals to effectively work with this versatile monomer.

References

-

Desnoyers, J. E., Pelletier, G. E., & Jolicoeur, C. (1965). SALTING-IN BY QUATERNARY AMMONIUM SALTS. Canadian Journal of Chemistry, 43(11), 3232–3237. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). SALTING-IN BY QUATERNARY AMMONIUM SALTS. Canadian Science Publishing. Retrieved from [Link]

-

Solubility of Things. (n.d.). Quaternary ammonium salt. Solubility of Things. Retrieved from [Link]

-

Yoshimura, T., et al. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega, 4(8), 13236–13246. Retrieved from [Link]

-

Glombitza, B., & Schmidt, C. (2011). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Retrieved from [Link]

-

NANoREG. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

Alfa Chemistry. (2025). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. YouTube. Retrieved from [Link]

-

IADR Abstract Archives. (2015). Monomer/Solvent Solubility Interaction Parameter Comparisons. IADR Abstract Archives. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 2.2: Solubility Lab. LibreTexts Chemistry. Retrieved from [Link]

-

DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC. Retrieved from [Link]

-

Unigel. (2019). SAFETY DATA SHEET HIG.F.01 Metacrylic Acid (MAA). Unigel. Retrieved from [Link]

-

Pergamon Press. (n.d.). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. Pergamon Press. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Meta MSDS. Scribd. Retrieved from [Link]

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES. IUPAC. Retrieved from [Link]

-

Scribd. (n.d.). Organic - Solvents Data With Water Solubility. Scribd. Retrieved from [Link]

-

Scribd. (n.d.). MSDS. Scribd. Retrieved from [Link]

-

Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Utah Tech University. Retrieved from [Link]

Sources

- 1. Buy (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | 5039-78-1 [smolecule.com]

- 2. This compound | 5039-78-1 | Benchchem [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 2-(Methacryloyloxy)ethyltrimethylammonium chloride, 72% aq. soln., stab. with 150-200 ppm 4-methoxyphenol 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. materialneutral.info [materialneutral.info]

Introduction: The Significance of Cationic Polymers in Advanced Therapeutics

An In-depth Technical Guide to the Fundamental Principles of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) Polymerization

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, particularly in the burgeoning fields of gene therapy and targeted drug delivery, the demand for precisely engineered polymers has never been greater. Among these, cationic polymers stand out for their unique ability to interact with negatively charged biological molecules such as nucleic acids (DNA, RNA) and cell membranes. [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC) is a premier cationic monomer whose polymerized form, poly(METAC), offers a potent combination of permanent positive charge, hydrophilicity, and biocompatibility.

This guide provides a comprehensive exploration of the fundamental principles governing METAC polymerization. Moving beyond simple procedural outlines, we will delve into the causality behind methodological choices, contrasting conventional and controlled polymerization techniques. As a Senior Application Scientist, the goal is to equip you with not only the "how" but the critical "why," enabling the rational design and synthesis of well-defined METAC-based polymers for next-generation therapeutic applications.

Part 1: The METAC Monomer: Structure and Core Properties

The utility of poly(METAC) begins with the inherent characteristics of its monomer unit. METAC is a quaternary ammonium methacrylate ester. Its structure features a methacrylate group, which is amenable to radical polymerization, and a trimethylammonium chloride group, which confers its key properties.

METAC [label=<

Structure of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC)

Structure of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (METAC)

]; } dot Diagram 1: Chemical structure of the METAC monomer.

The defining feature is the quaternary ammonium cation, which is permanently charged regardless of pH. This is a critical distinction from primary, secondary, or tertiary amine-containing polymers (e.g., poly(2-(diethylamino)ethyl methacrylate) or PDEAEMA), whose charge state is dependent on the local pH. The permanent cationic nature of poly(METAC) ensures robust electrostatic interactions, which are vital for applications like gene vector formation and mucoadhesion.

Table 1: Physicochemical Properties of METAC Monomer

| Property | Value | Significance |

| Chemical Formula | C₉H₁₈ClNO₂ | Defines its elemental composition and molar mass. |

| Molar Mass | 207.70 g/mol | Crucial for calculating stoichiometric ratios in polymerization reactions. |

| Appearance | Typically supplied as an aqueous solution (e.g., 80% in H₂O) | The monomer is highly hygroscopic and water-soluble. |

| Charge | Permanent Cationic | Ensures pH-independent electrostatic interactions for drug and gene delivery. |

Part 2: The Cornerstone of Synthesis: Radical Polymerization

METAC is polymerized through its methacrylate C=C double bond via radical polymerization. This process can be broadly categorized into two approaches: conventional free-radical polymerization (FRP) and controlled radical polymerization (CRP). The choice between them is dictated by the desired level of architectural control over the final polymer.

Conventional Free-Radical Polymerization (FRP)

FRP is a robust and straightforward method for producing high molecular weight polymers.[1] It proceeds via a chain-reaction mechanism involving three key steps: initiation, propagation, and termination.[2]

-

Initiation: A free-radical initiator (e.g., ammonium persulfate (APS) or azobisisobutyronitrile (AIBN)) is thermally or chemically decomposed to generate primary radicals. These radicals attack the double bond of a METAC monomer, creating a monomer-radical adduct.[3]

-

Propagation: The newly formed monomer-radical rapidly adds to subsequent METAC monomers, extending the polymer chain. This step is responsible for the formation of the high molecular weight macromolecule.[3]

-

Termination: The growth of a polymer chain ceases when two growing radical chains react with each other, either by combination or disproportionation. This termination process is random and irreversible, leading to a polymer population with a broad range of molecular weights and a high dispersity (Đ > 1.5).[2]

Causality: While FRP is effective for producing bulk poly(METAC) for applications like superabsorbent hydrogels, the lack of control is a significant drawback for advanced drug delivery.[1] The random termination events mean that it is impossible to precisely control the polymer's molecular weight or create complex architectures like block copolymers. This limitation necessitates the use of more advanced techniques.

Controlled Radical Polymerization (CRP)

For applications in drug and gene delivery, the ability to precisely define a polymer's molecular weight, dispersity (Đ), and architecture is paramount. Controlled radical polymerization (CRP) techniques, also referred to as reversible-deactivation radical polymerization (RDRP), introduce a dynamic equilibrium between a minute amount of active, propagating radicals and a vast majority of dormant, non-propagating species.[4][5] This minimizes irreversible termination events, allowing chains to grow simultaneously and uniformly.

The two most powerful and versatile CRP methods for methacrylates like METAC are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.[5]

Part 3: Advanced Synthesis: Controlled Polymerization Techniques for METAC

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[6]

Mechanism: The process is initiated by an alkyl halide (R-X). The transition metal complex in its lower oxidation state (e.g., Cu(I)Br complexed with a ligand like 2,2'-bipyridine) abstracts the halogen atom (X) from the initiator. This one-electron oxidation of the metal complex (Cu(I) → Cu(II)) generates a carbon-centered radical (R•) that initiates polymerization. The key to control lies in the reverse reaction: the metal complex in its higher oxidation state (Cu(II)Br₂) rapidly transfers the halogen back to the propagating chain radical (Pₙ•), reforming a dormant alkyl halide-terminated polymer (Pₙ-X) and the Cu(I) activator.[7]

This rapid and reversible deactivation ensures that the concentration of active radicals at any given moment is extremely low, drastically reducing the probability of chain-termination events.[5]

Expertise in Practice: The success of METAC ATRP hinges on maintaining the delicate balance of the catalytic system. METAC's quaternary amine can complex with the copper catalyst, potentially altering its activity. Therefore, careful selection of the ligand (e.g., Me₆TREN) and solvent system (e.g., methanol/water mixtures) is critical to ensure both solubility of all components and optimal catalytic activity.[8]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization achieves control through a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound (e.g., a dithiobenzoate or trithiocarbonate).[9]

Mechanism:

-

Initiation: A standard radical initiator (e.g., ACVA) produces primary radicals, which react with a few monomer units to form a propagating chain (Pₙ•).

-

Chain Transfer: This propagating chain adds to the C=S bond of the RAFT agent (R-S-C(=S)-Z). This forms a short-lived radical intermediate that fragments. Fragmentation can regenerate the initial propagating radical or, more favorably, release the R• group as a new radical and form a new dormant species where the polymer chain is attached to the thiocarbonylthio group (Pₙ-S-C(=S)-Z).

-

Re-initiation & Equilibrium: The expelled R• radical initiates a new polymer chain. A rapid equilibrium is established where polymer chains are constantly adding to the dormant thiocarbonylthio-capped chains and fragmenting, ensuring that all chains have an equal opportunity to grow.[10][11]

Expertise in Practice: RAFT is exceptionally versatile and tolerant of a wide range of functional groups and solvents, making it highly suitable for the aqueous polymerization of METAC.[10] The key to a successful RAFT polymerization is the judicious choice of the RAFT agent. The Z and R groups of the agent must be selected to match the reactivity of the methacrylate monomer to ensure efficient chain transfer and prevent retardation. For methacrylates like METAC, dithiobenzoates (e.g., CPDB) or specific trithiocarbonates are often effective.[12]

Part 4: From Theory to Practice: Protocols and Characterization

Trustworthy protocols are self-validating. The following are generalized, yet robust, starting points for the controlled polymerization of METAC, grounded in established methodologies for methacrylates.

Experimental Protocol: ATRP of METAC

This protocol is adapted from standard procedures for methacrylate polymerization.[7]

-

Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the copper catalyst (e.g., Cu(I)Br) and ligand (e.g., PMDETA or Me₆TREN) in a 1:1 molar ratio.

-

System Inerting: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

-

Addition of Monomer and Solvent: In a separate flask, prepare a solution of METAC monomer (typically as an 80% aq. solution) and the desired solvent (e.g., a methanol/water mixture). Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.

-

Transfer and Initiation: Using a gas-tight syringe, transfer the deoxygenated monomer solution to the catalyst-containing Schlenk flask. Allow the catalyst to dissolve. Finally, add the initiator (e.g., ethyl α-bromoisobutyrate, EBiB) via syringe to start the polymerization.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 30-60 °C). Monitor the reaction progress by taking samples periodically for analysis.

-

Termination and Purification: To stop the reaction, open the flask to air and dilute with solvent. Purify the polymer by passing the solution through a short column of neutral alumina to remove the copper catalyst, followed by precipitation into a non-solvent (e.g., acetone or THF) and drying under vacuum.

Experimental Protocol: RAFT Polymerization of METAC

This protocol follows the general principles of aqueous RAFT polymerization.[10]

-

Reagent Preparation: To a reaction vessel, add the METAC monomer, the chosen RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADK), the initiator (e.g., 4,4'-Azobis(4-cyanopentanoic acid), ACVA), and the solvent (e.g., deionized water, potentially with a pH buffer). The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is critical for controlling molecular weight and should be calculated beforehand (e.g., 100:1:0.2).

-

Deoxygenation: Seal the vessel and deoxygenate the solution by performing at least three freeze-pump-thaw cycles or by vigorous purging with an inert gas for 30-45 minutes.

-

Polymerization: Immerse the sealed vessel in a preheated oil bath set to the appropriate temperature for the initiator (e.g., 70 °C for ACVA).

-

Monitoring and Termination: Allow the reaction to proceed for the desired time. The polymerization can be stopped by rapidly cooling the vessel in an ice bath and exposing the solution to air.

-

Purification: The resulting polymer is typically purified by dialysis against deionized water to remove unreacted monomer, initiator fragments, and other small molecules, followed by lyophilization to obtain the pure polymer.

Essential Characterization Techniques

To validate the success and control of the polymerization, the following techniques are indispensable:

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to confirm the polymer structure and to calculate monomer conversion by comparing the integral of the disappearing vinyl proton signals (around 5.5-6.1 ppm) to a stable polymer backbone signal.[13]

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the definitive technique for determining the polymer's number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and, most importantly, the dispersity (Đ = Mₙ/Mₙ). A successful CRP will yield a narrow, symmetric peak and a Đ value close to 1.1.[7]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the polymerization by showing the disappearance of the C=C stretching vibration (around 1630 cm⁻¹) from the monomer and the appearance of characteristic polymer peaks.[1]

Table 2: Comparative Analysis of METAC Polymerization Techniques

| Feature | Free-Radical (FRP) | Atom Transfer (ATRP) | RAFT |

| Control over MW & Architecture | Poor | Excellent | Excellent |

| Dispersity (Đ) | High (>1.5) | Low (typically <1.3) | Low (typically <1.3) |

| Key Components | Monomer, Initiator | Monomer, Initiator, Metal Catalyst, Ligand | Monomer, Initiator, RAFT Agent |

| Advantages | Simple, fast, robust, tolerant to impurities. | Well-studied, predictable kinetics, high end-group fidelity. | Tolerant to many functional groups, wide solvent compatibility (incl. water), metal-free product.[14] |

| Disadvantages | No control over polymer structure, broad Đ. | Catalyst can be sensitive to oxygen and certain functional groups; requires metal removal. | Requires careful selection of RAFT agent for the specific monomer; potential for color and odor in product. |

Part 5: Applications in Drug Development: The "Why" Behind Controlled Synthesis

The rigorous control afforded by ATRP and RAFT is not merely an academic exercise; it is the enabling factor for the use of poly(METAC) in sophisticated drug delivery systems.

-

Gene Delivery: The primary application leverages poly(METAC)'s permanent cationic charge. Well-defined poly(METAC) chains can electrostatically complex with anionic genetic material (siRNA, mRNA, pDNA) to form nanoparticles called "polyplexes." The precise control over polymer length achieved via CRP is critical; it directly influences the size, stability, and transfection efficiency of these polyplexes.

-

Block Copolymers for Smart Systems: CRP allows for the synthesis of block copolymers, where a poly(METAC) block is combined with another block possessing different properties (e.g., a hydrophobic block or a thermo-responsive block like poly(N-isopropylacrylamide)).[15] These materials can self-assemble into core-shell micelles or other nanostructures for targeted drug delivery. The poly(METAC) corona provides colloidal stability and a cationic surface for cell interaction, while the core can encapsulate hydrophobic drugs.[16]

-

Mucoadhesive Formulations: The positive charge of poly(METAC) promotes strong electrostatic interactions with the negatively charged mucin glycoproteins lining mucosal surfaces (e.g., in the eye, nose, or GI tract). This mucoadhesive property can significantly prolong the residence time of a drug formulation at the site of administration, improving drug absorption and bioavailability.[17]

Conclusion

The polymerization of [2-(Methacryloyloxy)ethyl]trimethylammonium chloride is a cornerstone technique for creating advanced cationic polymers for drug development. While conventional free-radical polymerization offers a simple route to high molecular weight polymers, its inherent lack of control limits its utility in precision medicine. Controlled radical polymerization techniques, namely ATRP and RAFT, provide the essential tools to synthesize well-defined poly(METAC) with predetermined molecular weights, low dispersity, and complex architectures. This control is the critical link between monomer chemistry and functional, effective drug and gene delivery systems. A thorough understanding of these fundamental principles empowers researchers to rationally design and execute the synthesis of next-generation polymeric therapeutics.

References

-

H. Heydarifard, S. A. Hasani, M. S. Niasar, "Chitosan-based hydrogel has received considerable interests because of its appealing properties and applications in many areas," ResearchGate, N/A. [Link]

-

L. P. D. Ratcliffe, M. P. O'Reilly, A. G. Weaver, S. P. Armes, "RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block," RSC Publishing, 2021. [Link]

-

K. Parkatzidis, P. A. G. Cormack, D. J. Irvine, A. Anastasaki, "RAFT polymerization of renewable monomers with dithiobenzoates: Effect of Z-group substituents and reaction conditions," ScienceDirect, 2023. [Link]

-

L. P. D. Ratcliffe, A. Blanazs, S. P. Armes, "RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block," Polymer Chemistry (RSC Publishing), N/A. [Link]

-

N/A, "Metal-Coordination Polymers from Controlled Radical Polymerization," Advanced Science News, 2017. [Link]

-

A. Muñoz-Correas, F. Catalan-Carrio, A. Muñoz-Bonilla, M. Fernández-García, "Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups," PMC, 2021. [Link]

-

N/A, "ATRP of Additional Monomers," Matyjaszewski Polymer Group - Carnegie Mellon University, N/A. [Link]

-

Z. Wang, P. Es, J. R. Lamb, A. Anastasaki, "Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach," PMC, N/A. [Link]

-

N/A, "ATRP of Methacrylates," Matyjaszewski Polymer Group - Carnegie Mellon University, N/A. [Link]

-

L. P. D. Ratcliffe, A. Blanazs, S. P. Armes, "RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: Effect of varying the core-forming block," ResearchGate, N/A. [Link]

-

S. H. M. Ehlers, M. Kather, M. D. T. H. Driessen, P. A. Bouk, A. Mitsos, "Simulating Controlled Radical Polymerizations with mcPolymer—A Monte Carlo Approach," N/A, N/A. [Link]

-

A. A. Abdullah, N. A. Zulkifli, M. F. M. Nor, M. A. M. Zawawi, M. F. Omar, "Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review," PMC, N/A. [Link]

-

S. S. Bidkar, V. M. Manmode, "Original Article 2-Hydroxyl Methacrylate based Triblock Copolymers by Atom Transfer Radical Polymerization," N/A, N/A. [Link]

-

S. S. Duman, S. S. Okay, "Synthesis and characterization of a new fast swelling poly(EPMA-co-METAC) as superabsorbent polymer for anionic dye absorbent," ResearchGate, 2025. [Link]

-

S. N. Shilov, "Controlled Polymerization," PMC - NIH, 2023. [Link]

-

P. Tran, T. A. Desai, "Synthesis and characterization of a biodegradable elastomer featuring a dual crosslinking mechanism," PMC, N/A. [Link]

-

N/A, "Lignin-METAC polymer molecular weight, solubility, charge density, and grafting ratio," ResearchGate, N/A. [Link]

-

N/A, "Metallocene Catalysis Polymerization," Polymer Science Learning Center, N/A. [Link]

-

M. G. R. Alam, M. A. Mabood, M. A. I. Khan, P. Fatehi, "Cationic Lignin Polymers as Flocculant for Municipal Wastewater," PubMed, 2021. [Link]

-

N/A, "Stereospecific Polymerization of Methyl Methacrylate with Single-Component Zirconocene Complexes: Control of Stereospecificity via Catalyst Symmetry," ResearchGate, 2025. [Link]

-

N/A, "Atom transfer radical polymerizations of (meth)acrylic monomers and isoprene," ResearchGate, 2025. [Link]

-

N/A, "Role of Polymers in Controlled Drug Release Formulations: A Pharmaceutical Perspective," ManTech Publications, N/A. [Link]

-

N/A, "Fundamental Principles Of Polymeric Materials," N/A, N/A. [Link]

-

M. E. H. Chowdhury, "Recent advances in polymeric drug delivery systems," PMC - NIH, 2020. [Link]

-

K. M. Wood, G. F. Schneider, J. M. Peppas, "Polymers for Drug Delivery Systems," PMC - NIH, N/A. [Link]

-

T. K. H. Khan, N. Potnuri, A. A. Sarvadnya, "POLYMERS IN CONTROLLED RELEASE DRUG DELIVERY SYSTEMS: AN EXPLORATION OF PROPERTIES, AND APPLICATIONS," IIP Series, N/A. [Link]

-

N/A, "Ring opening metathesis polymerization (ROMP)," YouTube, 2024. [Link]

-

N/A, "Principles Of Polymerization Odian Solution," Sema, N/A. [Link]

-

J. Li, Y. Liu, L. Liu, "Synthesis of poly(2-hydroxyethyl methacrylate) end-capped with asymmetric functional groups via atom transfer radical polymerization," New Journal of Chemistry (RSC Publishing), N/A. [Link]

-

N/A, "(PDF) Applications of Polymer Blends in Drug Delivery," ResearchGate, N/A. [Link]

-

N/A, "Scientific Principles:Polymers," N/A, N/A. [Link]

-

N/A, "Mod-01Lec-05 Lecture-05-Principles of Polymer Synthesis," YouTube, 2012. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Scientific Principles:Polymers [matse1.matse.illinois.edu]

- 3. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ijpras.com [ijpras.com]

- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 9. Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01008E [pubs.rsc.org]

- 11. Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research-collection.ethz.ch [research-collection.ethz.ch]

- 13. researchgate.net [researchgate.net]

- 14. Metal-Coordination Polymers from Controlled Radical Polymerization - Advanced Science News [advancedsciencenews.com]

- 15. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. admin.mantechpublications.com [admin.mantechpublications.com]

- 17. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

Technical Safety Monograph: (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC)

[1][2]

Executive Summary

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC/DMC) is a quaternary ammonium methacrylate monomer widely utilized in the synthesis of cationic hydrogels, gene delivery vectors, and antimicrobial coatings.[1][2] While the resulting polymers are often biocompatible, the monomer itself presents distinct toxicological and reactivity hazards. This guide provides a rigorous technical analysis of the health and safety data, emphasizing the prevention of spontaneous polymerization and the management of acute exposure risks in a research setting.

Chemical Identity & Physicochemical Profile[1][3]

METAC is an ester of methacrylic acid containing a quaternary ammonium group. This cationic nature is critical for its interaction with negatively charged biological molecules (e.g., DNA, cell membranes) but also drives its potential for irritation and cytotoxicity in its monomeric form.

Table 1: Physicochemical Properties[2][3]

| Property | Data | Technical Note |

| CAS Number | 5039-78-1 | Primary identifier.[1][2][3][4] |

| Synonyms | DMC, METAC, TMAEMC | Common in polymer literature. |

| Molecular Formula | C₉H₁₈ClNO₂ | |

| Molecular Weight | 207.70 g/mol | |

| Physical State | Liquid (often 70-80% aq.[1][2] solution) | Pure solid form is hygroscopic. |

| Solubility | Highly soluble in water | Due to ionic quaternary ammonium group. |

| Stabilizer | MEHQ (Monomethyl ether hydroquinone) | Typically 600-1000 ppm.[1][2] Requires dissolved oxygen to function. |

| Boiling Point | >100°C (Solution) | Polymerizes before boiling if unstabilized. |

Hazard Characterization (GHS Framework)

The primary hazards of METAC stem from its acrylate functionality (sensitization, reactivity) and its quaternary ammonium structure (irritation).

Table 2: GHS Hazard Classifications[1][2]

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2] | H302 |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] | H315 |

| Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[4][5] | H319 |

| Sensitization (Skin) | Category 1 | May cause an allergic skin reaction. | H317 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1][2][3] | H335 |

| Aquatic Toxicity | Category 3 | Harmful to aquatic life. | H402 |

Toxicological Insights

-

Acute Toxicity: While some Safety Data Sheets (SDS) list the LD50 (rat, oral) as >2,000 mg/kg, the GHS classification often defaults to "Harmful" (Category 4) due to the corrosive nature of concentrated quaternary ammoniums on mucous membranes.

-

Sensitization: Methacrylates are potent sensitizers. Repeated dermal exposure, even at sub-irritant levels, can induce allergic contact dermatitis. Once sensitized, a researcher may react to trace amounts of this and structurally related monomers.

-

Cytotoxicity: In drug delivery applications, unreacted METAC monomer is cytotoxic. Purification of synthesized polymers (via dialysis or precipitation) is a critical safety step before biological assays.

Reactivity & Stabilization Protocols

The Critical Risk: Spontaneous Polymerization. METAC is a reactive monomer.[6] If the inhibitor is consumed or inactive, the compound can undergo auto-polymerization, releasing significant heat (exotherm).[1] In a closed container, this can lead to rupture or explosion.[6][7]

The Role of MEHQ

Monomethyl ether hydroquinone (MEHQ) is the standard inhibitor.

-

Mechanism: MEHQ traps free radicals preventing chain initiation.

-

Oxygen Dependency: MEHQ requires dissolved oxygen to be effective.

-

Storage Error: Storing METAC under a pure nitrogen atmosphere for long periods can deplete dissolved oxygen, rendering MEHQ ineffective and leading to polymerization.

Diagram 1: Safe Handling & Polymerization Workflow

This workflow illustrates the decision logic for handling METAC to prevent runaway reactions.

Caption: Logic flow for inspecting and handling METAC monomer to prevent accidental polymerization or use of compromised reagents.

Occupational Health & Safety (OHS)[1][2]

Engineering Controls[1][2]

-

Fume Hood: Mandatory. All open handling must occur within a certified chemical fume hood to capture mists and vapors.

-

Glove Selection:

Exposure Limits

There are no specific OSHA PEL or ACGIH TLV established uniquely for METAC. Industrial hygiene standards for Methyl Methacrylate (MMA) are often used as a proxy guidance:

Emergency Response Protocols

Diagram 2: Emergency Response Logic

This diagram outlines the immediate actions required upon exposure.[7]

Caption: Triage and response protocol for METAC exposure incidents.

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Don nitrile gloves, lab coat, and goggles. Use a respirator (organic vapor cartridge) if outside a fume hood.

-

Containment: Absorb with inert material (vermiculite, sand, or commercial chemical absorbent pads). Do not use sawdust (potential reaction with oxidizers/monomers).

-

Disposal: Collect in a sealed container labeled "Hazardous Waste - Acrylate Monomer". Do not flush down the drain (H402 Aquatic Toxicity).

Research Applications: Safety in Design

When designing drug delivery systems (e.g., polyplexes for gene delivery), the safety of the final product depends on the rigorous removal of the METAC monomer.

-

Purification: Polymers synthesized from METAC must undergo dialysis (MWCO 3.5-12 kDa) against water for at least 3-5 days to remove unreacted monomer.[1][2]

-

Verification: Use 1H-NMR to verify the absence of vinyl proton peaks (typically around 5.5 - 6.2 ppm) before using the polymer on cells.[1][2] Residual monomer is a primary cause of "false positive" toxicity in material assays.

References

-

National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 78738, this compound. Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 2-(trimethylammonio)ethyl methacrylate chloride. Retrieved from [Link][1][2]

-

Methacrylate Producers Association. (2018). Safe Handling Manual: Methacrylate Esters. Retrieved from [Link]

Sources

- 1. This compound | C9H18ClNO2 | CID 78738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. chemos.de [chemos.de]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. METHYL METHACRYLATE MONOMER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. sa.usdentaldepot.com [sa.usdentaldepot.com]

Methodological & Application

Application Notes and Protocols for RAFT Polymerization of (2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC)

Introduction: Precision Control Over Cationic Polymer Synthesis

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC) is a quaternary ammonium methacrylate monomer. Its polymerized form, poly(METAC), is a strong polyelectrolyte or polycation, bearing a permanent positive charge regardless of pH. This characteristic makes it a highly valuable material in various biomedical and industrial applications, including gene delivery, drug formulation, antimicrobial surfaces, and flocculants in water treatment.

To fully exploit the potential of poly(METAC), precise control over its molecular architecture is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a premier technique for this purpose.[1][2] As a form of reversible-deactivation radical polymerization (RDRP), RAFT allows for the synthesis of polymers with predetermined molecular weights, exceptionally low polydispersity (PDI < 1.2), and complex architectures such as block copolymers.[3][4] This level of control is achieved by incorporating a thiocarbonylthio chain transfer agent (CTA) into a conventional free-radical polymerization system, which mediates the reaction through a degenerative chain transfer process.[5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of well-defined poly(METAC) homopolymers using RAFT polymerization in an aqueous medium, tailored for researchers in polymer chemistry and drug development.

The RAFT Polymerization Mechanism

The control exerted by the RAFT process stems from a rapid equilibrium between active, propagating polymer chains and dormant chains. The thiocarbonylthio RAFT agent is central to this equilibrium. The process can be simplified into a cycle of activation and deactivation, ensuring that all polymer chains grow at a similar rate.

Figure 1: General mechanism of RAFT polymerization.

Part 1: Experimental Design and Component Selection

The success of a RAFT polymerization hinges on the judicious selection of the monomer, RAFT agent (CTA), initiator, and solvent.

Materials and Reagents

| Reagent | Recommended Grade | Typical Supplier | Notes |

| This compound (METAC) | 80% wt. solution in water | Sigma-Aldrich, Alfa Aesar | Highly hygroscopic. Store tightly sealed. The solution is viscous. |

| 4,4'-Azobis(4-cyanopentanoic acid) (ACVA or V-501) | >98% | Sigma-Aldrich, Wako | Water-soluble thermal initiator. Ideal for aqueous polymerizations. |

| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | >97% | Sigma-Aldrich, Boron Molecular | A versatile dithiobenzoate RAFT agent suitable for methacrylates. |

| S,S-Dibenzyltrithiocarbonate | >98% | Sigma-Aldrich, Strem Chemicals | A trithiocarbonate RAFT agent also effective for methacrylates. |

| Dialysis Tubing | MWCO 1-3.5 kDa | Spectrum Labs, Fisher Scientific | For purification of the final polymer. |

| Deionized Water | 18.2 MΩ·cm | Millipore Milli-Q or equivalent | Used as the reaction solvent and for dialysis. |

| Deuterium Oxide (D₂O) | 99.9 atom % D | Cambridge Isotope Laboratories | For NMR analysis. |

Causality Behind Experimental Choices

-

Monomer (METAC): As a quaternary ammonium salt, METAC is highly soluble in water, making aqueous RAFT polymerization the most straightforward and green approach.[6] The commercial availability as a concentrated aqueous solution simplifies handling, though accurate weighing requires care due to its viscosity.

-

RAFT Agent (CTA): The choice of CTA is critical and monomer-dependent. For methacrylates like METAC, dithiobenzoates (e.g., CPADB) and trithiocarbonates are highly effective.[3] The 'Z' group (phenyl in CPADB) activates the C=S bond towards radical addition, while the 'R' group (the cyanopentanoic acid moiety) is a good homolytic leaving group that can efficiently re-initiate polymerization. The carboxylic acid group on both CPADB and ACVA enhances water solubility.

-

Initiator: A water-soluble initiator is required for a homogeneous aqueous polymerization. ACVA is an excellent choice as its decomposition rate at 70 °C is well-characterized, providing a controlled flux of radicals to initiate the polymerization without overwhelming the RAFT equilibrium. The initiator concentration is kept low relative to the CTA to ensure most chains are initiated via the RAFT agent's R-group, promoting living character.

-

Solvent: Deionized water is the optimal solvent for METAC polymerization due to the high solubility of the monomer, initiator, and a suitable CTA. This avoids the use of organic solvents, aligning with principles of green chemistry.

-

Targeting Molecular Weight: The number-average molecular weight (Mn) can be predicted using the following formula. This predictive power is a key advantage of RAFT.[7]

Mn,theoretical = (([METAC]₀ / [CTA]₀) × Conversion × MW_METAC) + MW_CTA

By controlling the initial molar ratio of monomer to CTA, one can target a specific molecular weight.

Part 2: Detailed Experimental Protocol

This protocol details the synthesis of poly(METAC) with a target degree of polymerization (DP) of 100, corresponding to a theoretical Mn of ~21.2 kDa.